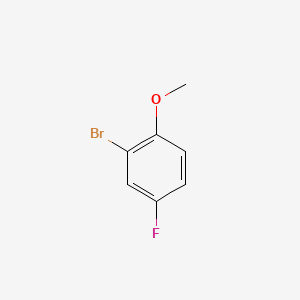

2-Bromo-4-fluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQXVIJARQLCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196417 | |

| Record name | 2-Bromo-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-08-4 | |

| Record name | 2-Bromo-4-fluoro-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoroanisole (CAS: 452-08-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoroanisole, a key chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data on its properties, synthesis, and safety protocols.

Chemical Identity and Properties

This compound, with the CAS number 452-08-4, is an aromatic organic compound.[1][2] It is characterized by a methoxy (B1213986) group, a bromine atom, and a fluorine atom attached to a benzene (B151609) ring.[1] This unique substitution pattern makes it a valuable reagent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 452-08-4[2] |

| Molecular Formula | C₇H₆BrFO[2] |

| Molecular Weight | 205.02 g/mol [2] |

| IUPAC Name | 2-bromo-4-fluoro-1-methoxybenzene[4] |

| Synonyms | 1-Bromo-3-fluoro-6-methoxybenzene, 4-Fluoro-2-bromoanisole[3][5] |

| InChI | InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3[1] |

| InChIKey | JIQXVIJARQLCOY-UHFFFAOYSA-N[1] |

| SMILES | COc1ccc(F)cc1Br |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][3] |

| Boiling Point | 88-89 °C at 1 mmHg[6][7] |

| Density | 1.581 g/mL at 25 °C[7] |

| Refractive Index | 1.545 at 20 °C[7] |

| Flash Point | 98 °C (208 °F)[6] |

| Solubility | Soluble in organic solvents[5] |

Synthesis Protocols

This compound can be synthesized through several routes. Two common methods are detailed below.

Method 1: Bromination of 4-fluoroanisole

This method involves the direct bromination of 4-fluoroanisole.

Experimental Protocol:

-

Dissolve 306 g of 2-fluoroanisole (B128887) in 750 ml of chloroform.

-

With stirring at room temperature, add 389 g of bromine dropwise to the solution.

-

After the addition is complete, heat the mixture under reflux for nine hours.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the mixture with 500 ml of a 5% aqueous sodium hydroxide (B78521) solution.

-

Separate the organic layer and wash it three times with 500 ml portions of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent.

-

Purify the residue by distillation, collecting the main fraction at 98°-100° C. under 14 mmHg pressure.[8]

This procedure yields approximately 454 g (91%) of 2-fluoro-4-bromoanisole.[8]

Caption: Synthesis of this compound via bromination.

Method 2: Methylation of 2-Bromo-4-fluorophenol (B1268413)

This protocol involves the methylation of 2-bromo-4-fluorophenol using iodomethane (B122720).

Experimental Protocol:

-

To a stirred solution of 19.11 g (0.10 mol) of 2-bromo-4-fluorophenol in 150 mL of acetone, add 13.80 g (0.10 mol) of potassium carbonate and 12.61 g (0.10 mol) of iodomethane at room temperature.

-

Reflux the mixture for 6 hours.

-

Evaporate the solvent under reduced pressure.

-

Pour the residue into 150 mL of water and extract with dichloromethane (B109758) (2 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL).

-

Dry the organic layer with anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the product as a light yellow oil.[3]

This method results in a 94% yield of this compound.[3]

Caption: Synthesis of this compound via methylation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectra are available from various suppliers, such as Sigma-Aldrich.[4][9] |

| ¹³C NMR | Spectral data is available for analysis.[10] |

| Mass Spec (GC-MS) | Key fragments observed at m/z 206, 204, 189, 131.[4] |

| IR Spectroscopy | FTIR and ATR-IR spectra have been recorded.[4][11] |

| Raman Spectroscopy | FT-Raman spectra are available.[4] |

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1][3] Its structure allows for the introduction of the bromo, fluoro, and methoxy functionalities into larger, more complex molecules. This is particularly valuable in medicinal chemistry for the development of new therapeutic agents.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[4] |

| Eye Irritation | H319 | Causes serious eye irritation[4] |

| Respiratory Irritation | H335 | May cause respiratory irritation[4] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling in areas with inadequate ventilation.

Storage:

Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

References

- 1. CAS 452-08-4: 2-Bromo-4-fluoro-1-methoxybenzene [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-溴-4-氟苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound(452-08-4) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(452-08-4) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

synthesis of 2-Bromo-4-fluoroanisole from 2-bromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-4-fluoroanisole from 2-bromo-4-fluorophenol (B1268413), a crucial transformation for generating key intermediates in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the synthetic route, a detailed experimental protocol, and quantitative data to support researchers in their laboratory work.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the anisole (B1667542) core, allows for diverse downstream chemical modifications, making it a valuable intermediate in medicinal chemistry and material science.[1] The synthesis from 2-bromo-4-fluorophenol is a straightforward and efficient method for its preparation.

The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent in an SN2 reaction.[2][3]

Reaction Pathway

The synthesis of this compound from 2-bromo-4-fluorophenol proceeds via a nucleophilic substitution reaction, as illustrated in the following diagram.

References

An In-depth Technical Guide to 2-Bromo-4-fluoroanisole: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoroanisole is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, and methoxy (B1213986) moieties on a benzene (B151609) ring, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of orthogonal functionalities—a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating pharmacokinetic properties—positions this reagent as a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its application in a key synthetic transformation.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The molecule consists of a methoxy group (-OCH₃), a bromine atom, and a fluorine atom substituted on a benzene ring at positions 1, 2, and 4, respectively.

Molecular Identity:

-

IUPAC Name: 2-bromo-4-fluoro-1-methoxybenzene

-

Molecular Formula: C₇H₆BrFO

-

CAS Number: 452-08-4

Quantitative Physicochemical Data

The following table outlines the key quantitative properties of this compound, providing essential data for experimental design and process scale-up.

| Property | Value | Reference(s) |

| Molecular Weight | 205.02 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [3][4] |

| Density | 1.581 g/mL at 25 °C | [2][5] |

| Boiling Point | 88-89 °C at 1 mmHg | [2][5] |

| Refractive Index | 1.545 (n20/D) | [2][5] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [5] |

Core Synthetic Applications

This compound is predominantly utilized as an intermediate in reactions that aim to construct more complex molecular architectures.[3][6] Its reactivity is dominated by the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Among these, the Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[8] this compound serves as an ideal aryl halide partner in such transformations, allowing for the introduction of the 5-fluoro-2-methoxyphenyl moiety into a target molecule.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle. Understanding this pathway is crucial for reaction optimization and troubleshooting.

Experimental Protocols

This section provides a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The following procedure is a generalized guideline based on established methods for similar aryl bromides and may require optimization for specific substrates.[1][8]

Reaction: Synthesis of 5-fluoro-2-methoxy-4'-methylbiphenyl

Materials and Reagents:

-

This compound (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (buchwald ligand) (0.04 eq, 4 mol%)

-

Potassium Phosphate (B84403) (K₃PO₄) (2.0 eq)

-

Anhydrous, degassed Toluene (B28343)

-

Degassed deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Experimental Workflow Diagram

The logical flow of the experimental procedure, from setup to purification, is visualized below.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 205 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium phosphate (2.0 mmol, 424 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe. Bubble the inert gas through the solution for 15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst, palladium(II) acetate (0.02 mmol, 4.5 mg), and the ligand, SPhos (0.04 mmol, 16.4 mg).

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously overnight (typically 12-18 hours).

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined molecular structure and predictable reactivity in key transformations, such as the Suzuki-Miyaura cross-coupling, make it an indispensable tool for researchers in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the effective application of this compound in the synthesis of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scribd.com [scribd.com]

- 6. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-4-fluoroanisole for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoroanisole is a halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring bromine, fluorine, and methoxy (B1213986) functional groups, imparts specific reactivity that is highly valued in the fields of medicinal chemistry, agrochemical development, and material science. This document provides a comprehensive overview of its chemical identity, physical properties, a representative synthetic protocol, and its pivotal role as a synthetic intermediate.

Chemical Identity: IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-bromo-4-fluoro-1-methoxybenzene .[1][2] It is also commonly known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

-

This compound[1]

-

4-Fluoro-2-bromoanisole

-

1-Bromo-3-fluoro-6-methoxybenzene

-

2-Bromo-4-fluoro-1-methoxy-benzene[2]

-

1-Bromo-5-fluoro-2-methoxybenzene

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| CAS Number | 452-08-4 |

| Appearance | Colorless to light yellow liquid |

| Density | 1.581 g/mL at 25 °C |

| Boiling Point | 88 - 89 °C at 1 mmHg |

| Refractive Index | 1.545 (n20/D) |

| Flash Point | 98 °C (208 °F) |

Representative Synthesis Protocol

The following is a representative experimental procedure for the synthesis of this compound via the methylation of 2-bromo-4-fluorophenol (B1268413). This method is a standard Williamson ether synthesis.

Reaction:

2-bromo-4-fluorophenol + CH₃I → 2-bromo-4-fluoro-1-methoxybenzene

Materials:

-

2-bromo-4-fluorophenol (starting material)

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [1]

-

To a stirred solution of 2-bromo-4-fluorophenol (0.10 mol) in acetone (150 mL), add potassium carbonate (0.10 mol) and methyl iodide (0.10 mol) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Pour the residue into water (150 mL) and extract with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product, which can be further purified by distillation.

Role in Chemical Synthesis: A Versatile Intermediate

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the ability to selectively functionalize the aromatic ring through reactions targeting the bromine and fluorine atoms, as well as the methoxy group.

Below is a diagram illustrating the logical relationship of this compound as a building block in synthetic chemistry.

Caption: Role of this compound in Synthetic Chemistry.

References

Technical Guide: Physical Properties of 1-Bromo-3-fluoro-6-methoxybenzene

To the User: Following a comprehensive search for the physical properties and related experimental data for "1-bromo-3-fluoro-6-methoxybenzene," it has been determined that this specific chemical compound is not readily found in the referenced chemical literature under this name. The search results consistently point to different isomers, such as 1-bromo-2-fluoro-4-methoxybenzene, or related but structurally distinct molecules.

It is possible that "1-bromo-3-fluoro-6-methoxybenzene" is a non-standard nomenclature, a novel compound with limited public data, or a typographical error. Standard IUPAC naming conventions might result in a different name for the intended structure. For example, depending on the priority of the functional groups, the numbering of the benzene (B151609) ring could be different.

Recommendation: We advise researchers, scientists, and drug development professionals to verify the chemical name and structure, perhaps by checking the Chemical Abstracts Service (CAS) number or by using a chemical drawing tool to generate the standard IUPAC name.

Without accurate and verifiable data for the requested compound, it is not possible to provide the in-depth technical guide, including data tables, experimental protocols, and visualizations as originally requested. Proceeding with data from related but different compounds would be scientifically inaccurate and misleading.

For informational purposes, we have compiled a list of the compounds that were identified during the search, which have similar but distinct structures:

-

1-Bromo-2-fluoro-4-methoxybenzene

-

1-Bromo-3-fluorobenzene

-

1-Bromo-3-chloro-5-methoxybenzene

-

4-Bromoanisole (1-Bromo-4-methoxybenzene)

-

3-Bromofluorobenzene

Should a corrected chemical name or CAS number be provided, a new search can be initiated to develop the requested technical guide.

Solubility Profile of 2-Bromo-4-fluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoroanisole is a halogenated aromatic ether with significance as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for its application in synthetic chemistry, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a qualitative assessment of its solubility in common organic solvents and a detailed, generalized experimental protocol for its quantitative determination.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its molecular structure. The presence of the aromatic ring and the bromine atom contributes to its nonpolar character, while the ether linkage and the fluorine atom introduce some polarity. This dual nature suggests that this compound will exhibit good solubility in a range of organic solvents.

A structurally similar compound, 2-bromoanisole, is reported to be moderately soluble in organic solvents such as ethanol (B145695) and ether, with limited solubility in water[1]. It is therefore anticipated that this compound will demonstrate a comparable solubility profile.

Expected Solubility:

-

High Solubility: In non-polar to moderately polar aprotic solvents such as toluene, diethyl ether, tetrahydrofuran (B95107) (THF), ethyl acetate, acetone, and dichloromethane.

-

Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the ether oxygen may be sterically hindered by the adjacent bromine atom.

-

Low to Negligible Solubility: In highly polar solvents like water.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Toluene | 25 | Data Not Available | Data Not Available |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available |

| e.g., Acetone | 25 | Data Not Available | Data Not Available |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available |

| e.g., Water | 25 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited in public literature, a qualitative assessment based on its chemical structure suggests good solubility in a range of common organic solvents. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of this compound, which is essential for its effective application in synthesis and formulation. The systematic approach outlined in this guide will enable the generation of reliable and reproducible solubility data, facilitating the advancement of research and development projects involving this compound.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-fluoroanisole, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for handling and storage considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO | --INVALID-LINK-- |

| Molecular Weight | 205.02 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 89 °C at 1 mmHg | --INVALID-LINK-- |

| Density | 1.581 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 98 °C (closed cup) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.545 | --INVALID-LINK-- |

Stability Profile

This compound is generally considered to be stable under normal laboratory conditions.[1] However, its stability can be influenced by several factors, including temperature, light, and the presence of incompatible materials.

Thermal Stability

Hydrolytic Stability

No specific studies on the hydrolytic stability of this compound were found. However, aryl halides are generally resistant to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, hydrolysis may be forced, potentially leading to the formation of 2-bromo-4-fluorophenol.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of halogenated aromatic compounds.[3] The primary photodegradation pathway for such compounds often involves the cleavage of the carbon-halogen bond.[3] For this compound, this could result in debromination to form 4-fluoroanisole (B119533) or, to a lesser extent, defluorination. It is crucial to protect the compound from light to prevent photochemical degradation.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4] Some suppliers recommend refrigeration at 0-8 °C.[5] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[4] An inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage. | To prevent contact with moisture and atmospheric oxygen, which could potentially participate in degradation pathways. |

| Light | Store in a light-resistant container, away from direct sunlight.[2] | To prevent photodegradation. |

| Container Material | Use chemically resistant containers, such as amber glass bottles with PTFE-lined caps. | To avoid leaching of impurities from the container and ensure a tight seal. |

Incompatible Materials

This compound should be stored separately from strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Experimental Protocols for Stability Assessment (Templates)

While specific experimental data for this compound is limited, the following protocols, adapted from general guidelines for forced degradation studies, can be used to assess its stability.[6][7][8]

Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of this compound at elevated temperatures.

Methodology:

-

Accurately weigh approximately 50 mg of this compound into a suitable vial.

-

Place the vial in a temperature-controlled oven at a series of elevated temperatures (e.g., 60 °C, 80 °C, and 105 °C).

-

At specified time points (e.g., 24, 48, 72 hours, and 1 week), remove a sample from each temperature condition.

-

Allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.

-

Analyze the sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the purity and identify any degradation products.

Hydrolytic Stability (Forced Degradation)

Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water (neutral)

-

-

Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 24, 48, 72 hours), take an aliquot from each solution.

-

Neutralize the acidic and basic samples as appropriate.

-

Analyze the samples by a stability-indicating HPLC method.

Photostability

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Methodology (based on ICH Q1B guidelines):

-

Expose a sample of this compound (as a solid or in solution in a photochemically inert solvent) to a light source that provides both cool white fluorescent and near-UV light.

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.

-

A control sample should be protected from light by wrapping the container in aluminum foil.

-

Both the exposed and control samples should be maintained at the same temperature.

-

After the exposure period, analyze both samples by a stability-indicating HPLC method to quantify any degradation.

References

- 1. 4-Bromoanisole | 104-92-7 [chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. SOP for Forced Degradation Study [m-pharmainfo.com]

- 7. ijrpp.com [ijrpp.com]

- 8. biopharminternational.com [biopharminternational.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-fluoroanisole

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This in-depth guide provides a detailed overview of the safety data and handling precautions for 2-Bromo-4-fluoroanisole (CAS No: 452-08-4), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is the first step in ensuring its safe handling. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO | PubChem[2] |

| Molecular Weight | 205.02 g/mol | PubChem[2] |

| Appearance | Clear slightly yellow to light brown liquid | ECHEMI[3], Chem-Impex[1] |

| Density | 1.581 g/mL at 25 °C | Sigma-Aldrich[4] |

| Boiling Point | 89 °C at 1 mmHg | Sigma-Aldrich[4] |

| Flash Point | 98 °C (208.4 °F) - closed cup | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.545 | Sigma-Aldrich[4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is crucial for user safety.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation, Category 2 | Irritant | Warning | H315: Causes skin irritation[2][3][6] |

| Serious Eye Irritation, Category 2 | Irritant | Warning | H319: Causes serious eye irritation[2][3][6] |

| Specific target organ toxicity — single exposure, Category 3 | Irritant | Warning | H335: May cause respiratory irritation[2][3][6] |

Section 3: Safe Handling and Storage Protocols

Based on the hazard assessment, specific handling and storage procedures must be implemented to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Fisher Scientific[5], Sigma-Aldrich[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Lab coat. | Fisher Scientific[5], Sigma-Aldrich[4] |

| Respiratory Protection | Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | ECHEMI[3], Fisher Scientific[5] |

Engineering Controls

Engineering controls are the most effective way to reduce exposure.

-

Ventilation: Always handle this compound in a well-ventilated area.[3][7] A chemical fume hood is strongly recommended.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Storage Recommendations

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

| Storage Condition | Recommendation | Source |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0 - 8 °C.[1] | ECHEMI[3], Chem-Impex[1] |

| Container | Keep container tightly closed. | ECHEMI[3][7] |

| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific[8] |

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and emergency measures should be taken immediately.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3][5] | ECHEMI[3], Fisher Scientific[5] |

| Skin Contact | Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[3][7] If skin irritation occurs, get medical advice/attention.[7] | Fisher Scientific[5], ECHEMI[3][7] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][7] Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] If eye irritation persists, get medical advice/attention.[5] | ECHEMI[3][7], Fisher Scientific[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. | Fisher Scientific[8] |

Section 5: Experimental Protocols and Methodologies

The safety data presented in this guide are based on standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) for determining skin and eye irritation. Detailed methodologies for these toxicological studies are not publicly available within the provided Safety Data Sheets.

The following section outlines a general experimental workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Section 6: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][7] Do not allow to enter drains or waterways.

Section 7: Concluding Remarks

This compound is a valuable chemical intermediate, and its safe handling is achievable through a combination of knowledge, proper equipment, and adherence to established safety protocols. This guide provides a comprehensive overview of the necessary precautions for researchers and professionals working with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound 96 452-08-4 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Commercial Sourcing and Technical Guide for 2-Bromo-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers, synthesis protocols, and analytical methodologies for 2-Bromo-4-fluoroanisole (CAS No. 452-08-4). This key intermediate is valuable in the synthesis of pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for versatile chemical modifications.

Commercial Suppliers

A variety of chemical suppliers offer this compound, with purities ranging from 96% to over 99%. Pricing and availability can vary significantly between vendors and based on the quantity required. Below is a comparative summary of major suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 96% | 100 g | $141.00[1][2] |

| Thermo Scientific Chemicals (Alfa Aesar) | ≥97.5% (GC) | 10 g, 50 g | $29.65 (10 g)[3] |

| Chem-Impex | ≥99% (GC) | 5 g, 25 g, 100 g, 250 g, 1 kg | $18.53 (5 g), $32.95 (25 g), $108.96 (100 g)[4] |

| TCI America | ≥98.0% (GC) | 25 g | Not readily available |

| Hyma Synthesis Pvt. Ltd. | ≥96.0% (GC) | 25 g | Not readily available[5] |

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Electrophilic Bromination of 2-Fluoroanisole (B128887)

This method involves the direct bromination of 2-fluoroanisole.

Materials:

-

2-fluoroanisole

-

Bromine

-

5% aqueous solution of sodium hydroxide (B78521)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add 389 g of bromine dropwise to the solution at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for nine hours. The reaction can be monitored by Gas Chromatography (GC) to track the consumption of the starting material.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the mixture with 500 ml of a 5% aqueous solution of sodium hydroxide to neutralize any remaining bromine and hydrobromic acid.

-

Separate the organic layer and wash it three times with 500 ml portions of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the chloroform by rotary evaporation.

-

Purify the crude product by vacuum distillation, collecting the fraction at 98°-100° C at 14 mmHg to yield 2-fluoro-4-bromoanisole.[3] The expected yield is approximately 91%.[3]

Method 2: Methylation of 2-Bromo-4-fluorophenol (B1268413)

This method involves the methylation of 2-bromo-4-fluorophenol.

Materials:

-

2-bromo-4-fluorophenol (starting material '7aa' in the cited literature)[6]

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (MeI)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 19.11 g (0.10 mol) of 2-bromo-4-fluorophenol in 150 mL of acetone.[6]

-

Add 13.80 g (0.10 mol) of potassium carbonate and 12.61 g (0.10 mol) of methyl iodide to the stirred solution at room temperature.[6]

-

Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, evaporate the acetone under reduced pressure.

-

Pour the residue into 150 mL of water and extract the product with two 100 mL portions of dichloromethane.[6]

-

Combine the organic layers and wash them with two 100 mL portions of water.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Evaporate the solvent to obtain the crude this compound as a light yellow oil.[6] The reported yield for this procedure is 94%.[6]

-

Further purification can be achieved by vacuum distillation if required.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for determining the purity of this compound and identifying any potential impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 7000B Triple Quadrupole GC/MS).[7]

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetone or dichloromethane.

-

For calibration, prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 25 ng/L.[8]

GC-MS Parameters (starting point, may require optimization):

-

Column: TG-5MS (15 m x 0.25 mm i.d. x 0.25 µm film) or equivalent.[9]

-

Injector Temperature: 220 °C (splitless injection).[9]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound.

Data Analysis:

-

The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

-

Impurities can be identified by comparing their mass spectra with a library of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is essential for confirming the chemical structure of this compound and can also be used for quantitative analysis (qNMR).

Sample Preparation for ¹H NMR:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring there are no air bubbles or solid particles. The sample height in the tube should be around 4-5 cm.

-

For quantitative NMR (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals must be added.

NMR Acquisition Parameters (typical for a 400 MHz spectrometer):

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Number of Scans: 16-32 (for qualitative analysis)

-

Relaxation Delay (d1): 1-2 seconds (for qualitative analysis); for quantitative analysis, a longer delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.

-

Pulse Width: Calibrated 90° pulse.

Data Analysis:

-

The ¹H NMR spectrum should be consistent with the structure of this compound.

-

For purity determination by qNMR, the integral of a known proton signal from this compound is compared to the integral of a known proton signal from the internal standard of known concentration.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development.

Caption: A flowchart of the procurement and quality control process for chemical reagents.

References

- 1. organomation.com [organomation.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]

- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. gcms.cz [gcms.cz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for 2-Bromo-4-fluoroanisole in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-4-fluoroanisole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds, particularly those containing the synthetically useful 4-fluoro-2-methoxyphenyl moiety.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] The use of this compound as the aryl halide partner allows for the synthesis of a diverse range of substituted biaryls, which are valuable intermediates in the development of pharmaceuticals and functional materials.

Data Presentation: Reaction Parameters for Suzuki Couplings of Substituted Bromoarenes

Table 1: Suzuki-Miyaura Coupling of Various Bromoarenes with Phenylboronic Acid

| Entry | Bromoarene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |

| 2 | 2-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |

| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 4 | 92 |

| 4 | 2-Bromo-6-methyl-4-nitroanisole | Pd(dppf)Cl₂·CH₂Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | - | High |

| 5 | 4-Bromoanisole | Pd Nanoparticles | - | K₂CO₃ | EtOH/H₂O | 80 | 1 | 98 |

Table 2: Influence of Boronic Acid Structure on Suzuki Coupling Yields with Bromoarenes

| Entry | Bromoarene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 95 |

| 2 | 4-Bromotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 88 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~80 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~60 |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki cross-coupling of this compound with arylboronic acids and are based on established methods for similar substrates. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

-

Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging substrates.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1.25 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

-

Add the degassed solvent (e.g., 3 mL of 1,4-dioxane).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1.

-

Purify the product by flash column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 2-Bromo-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis using 2-Bromo-4-fluoroanisole. This versatile building block is a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] Its unique substitution pattern allows for the strategic introduction of various functional groups through palladium-catalyzed cross-coupling reactions.

Introduction to Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the introduction of aryl, vinyl, alkynyl, and amino moieties, providing access to a diverse range of substituted aromatic compounds. The protocols detailed below are based on established methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2] This reaction is widely used for the synthesis of biaryl compounds.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (10:1) | 100 | 12 | 85-95 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 88-96 (estimated) |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 18 | 75-85 (estimated) |

Note: The yields presented are estimates based on analogous reactions and may vary depending on the specific reaction conditions and substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

-

Toluene, degassed

-

Water, degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in degassed toluene.

-

Add the degassed toluene to the Schlenk flask, followed by the catalyst solution via syringe.

-

Add degassed water to the reaction mixture.

-

Seal the flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[3][4] This reaction is a powerful tool for the synthesis of arylamines.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (1.5) | Toluene | 100 | 10 | 85 (for an analogous substrate)[1] |

| 2 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 70-80 (estimated) |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 65-75 (estimated) |

Note: The yields presented are based on analogous reactions and may vary depending on the specific reaction conditions and substrate.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

X-Phos (0.04 equiv)

-

Potassium tert-butoxide (KOt-Bu, 1.5 equiv)

-

Toluene, anhydrous and degassed

Procedure:

-

In a glovebox or under an inert atmosphere, add palladium(II) acetate, X-Phos, and potassium tert-butoxide to an oven-dried Schlenk tube.

-

Add this compound to the tube.

-

Remove the tube from the glovebox and add the anhydrous, degassed toluene via syringe.

-

Add the amine to the reaction mixture.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a valuable method for the synthesis of substituted alkenes.

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Data Presentation: Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | 97 (for an analogous substrate) |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 75-85 (estimated) |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 20 | 97 (for an analogous substrate)[6] |

Note: The yields presented are based on analogous reactions and may vary depending on the specific reaction conditions and substrate.

Experimental Protocol: Heck Reaction

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., ethyl acrylate, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

-

Triethylamine (B128534) (Et₃N, 1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

-

To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous and degassed DMF via syringe.

-

Add triethylamine and the alkene to the reaction mixture.

-

Place the tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[7] This reaction is a reliable method for the synthesis of substituted alkynes.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 16 | 80-90 (estimated) |

| 2 | Ethynylbenzene | Pd(OAc)₂ (2) | CuI (5) | Diisopropylamine (2.0) | Toluene | 80 | 12 | 85-95 (estimated) |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2.0) | DMF | 70 | 18 | 75-85 (estimated) |

Note: The yields presented are estimates based on analogous reactions and may vary depending on the specific reaction conditions and substrate.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

-

Copper(I) iodide (CuI, 0.04 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous and degassed THF and triethylamine via syringe.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the mixture at 65 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 4. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: 2-Bromo-4-fluoroanisole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-fluoroanisole as a versatile building block in medicinal chemistry. The unique substitution pattern of this compound, featuring bromine, fluorine, and a methoxy (B1213986) group on a benzene (B151609) ring, offers a valuable scaffold for the synthesis of complex bioactive molecules, particularly in the development of targeted therapies.

Introduction: A Key Building Block for Targeted Therapies

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its distinct chemical handles allow for sequential and regioselective modifications, making it an attractive starting material for the construction of complex molecular architectures. The presence of a bromine atom facilitates cross-coupling reactions for carbon-carbon and carbon-nitrogen bond formation, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound. The methoxy group can also be a site for further functionalization or can influence the electronic properties of the molecule.

A prime example of its application is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Application in the Synthesis of MEK Inhibitors: The Case of Trametinib

A significant application of the 2-bromo-4-fluorophenyl scaffold, derivable from this compound, is in the synthesis of Trametinib (GSK1120212), a potent and selective inhibitor of MEK1 and MEK2.[1] Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF mutations.[2]

Synthetic Rationale

The core of the Trametinib molecule contains a 2-fluoro-4-iodophenylamino moiety. While the direct precursor used in many reported syntheses is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, this key intermediate can be synthesized from this compound through a series of well-established organic transformations. This makes this compound a valuable starting material for the synthesis of Trametinib and its analogs.

Biological Activity of Trametinib

Trametinib exhibits potent inhibitory activity against MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Table 1: In Vitro Inhibitory Activity of Trametinib [1][3]

| Target | IC50 (nM) |

| MEK1 | 0.92 |

| MEK2 | 1.8 |

Table 2: Anti-proliferative Activity of Trametinib in Cancer Cell Lines [1]

| Cell Line | Cancer Type | BRAF/KRAS Mutation Status | IC50 (nM) |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 |

| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 |

| A375 | Melanoma | BRAF V600E | 7 |

Experimental Protocols

Proposed Synthesis of a Key Trametinib Intermediate from this compound

This protocol outlines a plausible multi-step synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a key intermediate in the synthesis of Trametinib, starting from this compound.

Step 1: Nitration of this compound

-

Reaction: Electrophilic aromatic substitution to introduce a nitro group.

-

Reagents: this compound, fuming nitric acid, sulfuric acid.

-

Procedure:

-

Cool a mixture of this compound in concentrated sulfuric acid to 0 °C.

-

Add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene.

-

Step 2: Reduction of the Nitro Group

-

Reaction: Reduction of the nitro group to an amine.

-

Reagents: 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene, iron powder, ammonium (B1175870) chloride, ethanol (B145695), water.

-

Procedure:

-

To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and add a solution of 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene in ethanol dropwise.

-

Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite and concentrate the filtrate.

-

Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2-fluoro-5-methoxyaniline (B2490195).

-

Step 3: Iodination of 4-bromo-2-fluoro-5-methoxyaniline

-

Reaction: Sandmeyer-type reaction to replace the bromo group with an iodo group.

-

Reagents: 4-bromo-2-fluoro-5-methoxyaniline, sodium nitrite (B80452), hydrochloric acid, potassium iodide.

-

Procedure:

-

Dissolve 4-bromo-2-fluoro-5-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water and add the cold diazonium salt solution portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the product with diethyl ether, wash with sodium thiosulfate (B1220275) solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give 2-fluoro-4-iodo-5-methoxyaniline.

-

Step 4: Demethylation

-

Reaction: Cleavage of the methyl ether to a phenol.

-

Reagents: 2-fluoro-4-iodo-5-methoxyaniline, boron tribromide (BBr3) or hydrobromic acid (HBr).

-

Procedure:

-

Dissolve 2-fluoro-4-iodo-5-methoxyaniline in dichloromethane (B109758) and cool to -78 °C.

-

Add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 2-amino-5-fluoro-4-iodophenol (B12336530).

-

Step 5: Formation of the Urea Intermediate

-

Reaction: Reaction with cyclopropyl (B3062369) isocyanate to form the urea.

-

Reagents: 2-amino-5-fluoro-4-iodophenol, cyclopropyl isocyanate, triethylamine, dichloromethane.

-

Procedure:

-

Dissolve 2-amino-5-fluoro-4-iodophenol in dichloromethane and add triethylamine.

-

Add cyclopropyl isocyanate dropwise at room temperature.

-

Stir the reaction mixture for 12-18 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

-

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of a key Trametinib intermediate.

MAPK/ERK Signaling Pathway and Inhibition by Trametinib

Caption: Inhibition of the MAPK/ERK pathway by Trametinib.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoroanisole with Organoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction